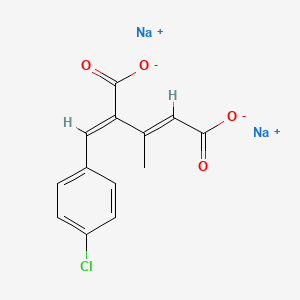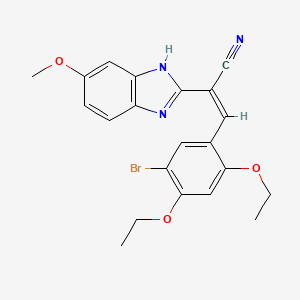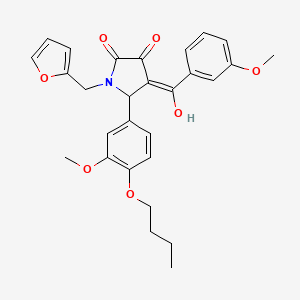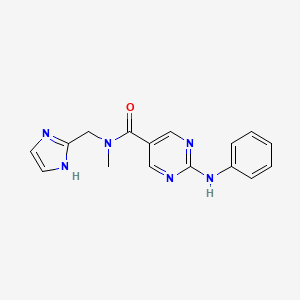
disodium 4-(4-chlorobenzylidene)-3-methyl-2-pentenedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of benzylidene compounds. Benzylidene compounds are a class of organic compounds containing a benzylidene group. They are known for their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for “disodium 4-(4-chlorobenzylidene)-3-methyl-2-pentenedioate” are not available, similar compounds such as 4-bromo-4’chloro benzylidene aniline (BCBA) have been synthesized and single crystals grown from acetone solution by solvent evaporation method at room temperature .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single crystal X-ray diffraction analysis . Theoretical investigations have also been carried out using density functional theory .Chemical Reactions Analysis
The [3+2] cycloaddition reactions of dibromoformaldoxime and (Z)-, (E)-3-(4-chlorobenzylidene)-1-methylindolin-2-one have been investigated using density functional theory .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques such as FTIR, 1H NMR, 13C NMR, and UV-vis spectroscopy .properties
IUPAC Name |
disodium;(E,4E)-4-[(4-chlorophenyl)methylidene]-3-methylpent-2-enedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO4.2Na/c1-8(6-12(15)16)11(13(17)18)7-9-2-4-10(14)5-3-9;;/h2-7H,1H3,(H,15,16)(H,17,18);;/q;2*+1/p-2/b8-6+,11-7+;; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHXPTBHIZUREO-PNTSMZAYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)[O-])C(=CC1=CC=C(C=C1)Cl)C(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)[O-])/C(=C\C1=CC=C(C=C1)Cl)/C(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClNa2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
disodium;(E,4E)-4-[(4-chlorophenyl)methylidene]-3-methylpent-2-enedioate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-dimethyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5495378.png)

![ethyl [(4-isopropyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5495401.png)
![7-(cyclopent-2-en-1-ylacetyl)-2-ethyl-4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5495405.png)

![6-benzyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5495417.png)
![4-bromo-N'-({5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}methylene)benzenesulfonohydrazide](/img/structure/B5495420.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5495431.png)

![3-fluoro-N-[1-(1-glycoloylpiperidin-4-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5495444.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5495450.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B5495454.png)
![2-(4-chlorophenyl)-5-[4-(2-thienylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B5495460.png)
